molecular formula C15H17ClN2S B1490496 1-{[5-(2-Chlorophenyl)thiophen-2-yl]methyl}piperazine CAS No. 1000932-50-2

1-{[5-(2-Chlorophenyl)thiophen-2-yl]methyl}piperazine

Cat. No.: B1490496
CAS No.: 1000932-50-2
M. Wt: 292.8 g/mol
InChI Key: UHAWGGVIXJROMY-UHFFFAOYSA-N
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Description

1-{[5-(2-Chlorophenyl)thiophen-2-yl]methyl}piperazine is a piperazine derivative featuring a thiophene ring substituted with a 2-chlorophenyl group at the 5-position and a methylpiperazine moiety at the 2-position. Its structure combines the electron-rich thiophene core with the chlorine substituent, which enhances lipophilicity and may influence receptor binding.

Properties

IUPAC Name

1-[[5-(2-chlorophenyl)thiophen-2-yl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2S/c16-14-4-2-1-3-13(14)15-6-5-12(19-15)11-18-9-7-17-8-10-18/h1-6,17H,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAWGGVIXJROMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(S2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{[5-(2-Chlorophenyl)thiophen-2-yl]methyl}piperazine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C15H17ClN2S
Molecular Weight 292.83 g/mol
CAS Number 1049872-82-3
MDL Number MFCD09971617
Appearance White to off-white powder

Research indicates that compounds similar to this compound often act by modulating microtubule dynamics, which is crucial for cell division. A study highlighted that piperazine derivatives can enhance the sensitivity of cancer cells to apoptotic signals by disrupting microtubule stability, leading to mitotic arrest and apoptosis in cancer cells .

Anticancer Properties

This compound has shown promising anticancer activity in various studies:

  • In vitro Studies : The compound has been tested against different cancer cell lines, where it exhibited significant cytotoxic effects. For example, derivatives with similar structures have been reported to induce mitotic arrest in colon cancer cells, enhancing their sensitivity to apoptosis .
  • Mechanism Insights : The activity is believed to involve binding to the colchicine-binding site on β-tubulin, which disrupts normal microtubule function and promotes apoptosis through increased activation of caspases in response to TNF (Tumor Necrosis Factor) .

Case Studies

Several studies have documented the biological effects of piperazine derivatives:

  • Colon Cancer Study : A derivative similar to this compound was shown to induce apoptosis in HT29 human colon cancer cells with an effective dose (ED50) around 115 nm. This study highlighted the compound's potential as a sensitizer for apoptotic therapies in colon cancer treatment .
  • Microtubule Dynamics Research : In a structure-activity relationship study, piperazine-based compounds were evaluated for their ability to inhibit microtubule dynamics effectively. The findings suggest that modifications on the phenyl and benzoyl rings significantly affect their biological activity, indicating that similar strategies could enhance the efficacy of this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-{[5-(2-Fluorophenyl)thiophen-2-yl]methyl}piperazine (CID 28818943)
  • Structural Difference : Replaces the 2-chlorophenyl group with 2-fluorophenyl.
  • Impact : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and alter electronic effects compared to chlorine. This may enhance metabolic stability but reduce binding affinity in certain targets.
  • Molecular Formula : C₁₅H₁₇FN₂S vs. C₁₅H₁₆ClN₂S for the target compound.
1-[(5-Chlorothien-2-yl)methyl]piperazine (CAS 55513-18-3)
  • Structural Difference : Lacks the phenyl ring; chlorine is directly attached to the thiophene.
  • Lower molecular weight (C₉H₁₂ClN₂S) may improve solubility.

Heterocyclic Core Modifications

1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride (CAS 1803597-91-2)
  • Structural Difference : Replaces thiophene with a 1,2,4-oxadiazole ring.
  • This modification is common in kinase inhibitors.
1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one
  • Structural Difference : Thiophene is linked via a thioether chain to a pyridine-containing piperazine.
  • Impact : The extended chain introduces conformational flexibility, which may enhance binding to allosteric sites. The trifluoromethyl group increases metabolic resistance.

Linkage and Functional Group Variations

1-(3,5-Bis(trifluoromethyl)phenyl)piperazine derivatives (e.g., RTB70)
  • Structural Difference : Uses a bis(trifluoromethyl)phenyl group instead of chlorophenyl-thiophene.
  • Impact : Trifluoromethyl groups enhance lipophilicity and electron-deficient character, favoring interactions with hydrophobic pockets in enzymes.
Para Chloro Benzhydryl Piperazine (Intermediate of Cetirizine)
  • Structural Difference : Features a benzhydryl (diphenylmethyl) group instead of thiophene.
  • Impact : The bulky benzhydryl group improves histamine H₁ receptor antagonism, as seen in Cetirizine, but may reduce CNS penetration due to increased size.

Antibacterial Properties

  • The target compound’s 2-chlorophenyl group correlates with enhanced antibacterial activity, as observed in analogous chlorophenyl piperazine derivatives (e.g., compound 8 in ).
  • Comparison : Fluorophenyl analogs (CID 28818943) show reduced Gram-negative activity due to decreased electron-withdrawing effects.

Metabolic Stability and Toxicity

  • Chlorine’s higher atomic weight compared to fluorine may slow oxidative metabolism, extending half-life but increasing bioaccumulation risk.
  • Thioether-linked derivatives () exhibit improved stability over ester-linked analogs due to resistance to hydrolytic cleavage.

Physicochemical Properties Comparison

Property Target Compound 2-Fluorophenyl Analog (CID 28818943) Oxadiazole Derivative (CAS 1803597-91-2)
Molecular Weight 300.82 g/mol 284.37 g/mol 299.79 g/mol
LogP ~3.5 (estimated) ~3.1 ~2.8
Solubility Low (chlorine enhances lipophilicity) Moderate (fluorine improves polarity) High (oxadiazole increases polarity)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[5-(2-Chlorophenyl)thiophen-2-yl]methyl}piperazine
Reactant of Route 2
1-{[5-(2-Chlorophenyl)thiophen-2-yl]methyl}piperazine

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